Cyflufenamid Cyflufenamid Cyflufenamid is a benzamidoxime fungicide, primarily used for the control of powdery mildew.
Cyflufenamid is a member of the class of (trifluoromethyl)benzenes that is 2,3-difluoro-6-(trifluoromethyl)benzenecarboxamidine in which the hydrogen attached to the imino nitrogen is replaced by a cyclopropylmethoxy group while one of the hydrogens attached to the other nitrogen is replaced by a phenylacetyl group. It is used as a fungicide for the control of powdery mildew in cereal crops as well as in apple and pear orchards. It has a role as an antifungal agrochemical. It is a carboxamidine, an oxime O-ether, a member of (trifluoromethyl)benzenes, a difluorobenzene and an amide fungicide.
Brand Name: Vulcanchem
CAS No.: 180409-60-3
VCID: VC21188166
InChI: InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28)
SMILES: C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3
Molecular Formula: C20H17F5N2O2
Molecular Weight: 412.4 g/mol

Cyflufenamid

CAS No.: 180409-60-3

Cat. No.: VC21188166

Molecular Formula: C20H17F5N2O2

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

Cyflufenamid - 180409-60-3

Specification

Description Cyflufenamid is a benzamidoxime fungicide, primarily used for the control of powdery mildew.
Cyflufenamid is a member of the class of (trifluoromethyl)benzenes that is 2,3-difluoro-6-(trifluoromethyl)benzenecarboxamidine in which the hydrogen attached to the imino nitrogen is replaced by a cyclopropylmethoxy group while one of the hydrogens attached to the other nitrogen is replaced by a phenylacetyl group. It is used as a fungicide for the control of powdery mildew in cereal crops as well as in apple and pear orchards. It has a role as an antifungal agrochemical. It is a carboxamidine, an oxime O-ether, a member of (trifluoromethyl)benzenes, a difluorobenzene and an amide fungicide.
CAS No. 180409-60-3
Molecular Formula C20H17F5N2O2
Molecular Weight 412.4 g/mol
IUPAC Name N-[(E)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide
Standard InChI InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28)
Standard InChI Key ACMXQHFNODYQAT-UHFFFAOYSA-N
Isomeric SMILES C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)C(F)(F)F)/NC(=O)CC3=CC=CC=C3
SMILES C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3
Canonical SMILES C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3

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